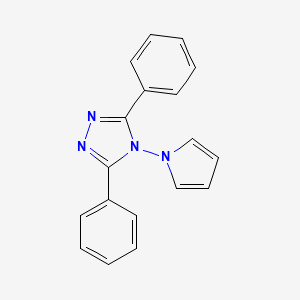

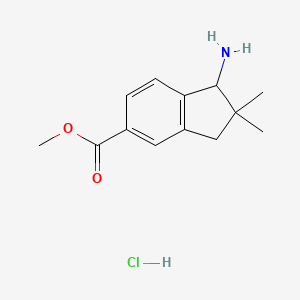

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application of 3,5-diphenyl-4H-1,2,4-triazole derivatives is in the field of corrosion inhibition. A study by Bentiss et al. (2007) highlighted the use of such derivatives for protecting mild steel in hydrochloric acid solutions. These compounds, including 3,5-diphenyl-4H-1,2,4-triazole, showed promising inhibitive efficiency, with the variation in efficiency depending on the type and nature of the substituents in the inhibitor molecule. These triazoles are classified as mixed-type inhibitors, and their inhibition efficiency increases with concentration. The study employed weight loss and electrochemical techniques to evaluate the efficiency, and the adsorption of these derivatives on steel surfaces was found to follow the Langmuir isotherm model (Bentiss et al., 2007).

Synthesis of Biheterocycles

Triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, have been used in the synthesis of biheterocycles. Duan and Rees (1997) demonstrated that trithiazyl trichloride can convert pyrroles into bis-1,2,5-thiadiazoles, presenting a novel route to aromatic biheterocycles. This conversion is significant in the field of organic chemistry and drug development, as it offers a new way to create complex molecular structures with potential biological activities (Duan & Rees, 1997).

Biological Activity

Triazole compounds have been widely recognized for their significant biological activities. Prasad et al. (2021) noted the core motif of 1,2,4-triazoles in clinical drugs, mentioning their application in various therapeutic areas such as antiviral, anticancer, and antidepressant medications. This research highlights the broad spectrum of biological activities that triazole derivatives can exhibit, which includes compounds like 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole (Prasad et al., 2021).

Antiviral Activity

The triazole ring is a prominent feature in compounds with antiviral properties. Hashem et al. (2007) researched furanone derivatives, leading to the synthesis of various heterocyclic systems, including 1,2,4-triazoles. Selected compounds showed promising antiviral activities against viruses like HAV and HSV-1. This demonstrates the potential of triazole derivatives in developing new antiviral agents (Hashem et al., 2007).

Anticancer Properties

Reddy et al. (2015) synthesized pyrazolo-triazole hybrids by combining the 1,3-diphenyl pyrazole and triazole scaffolds. These compounds, including those similar to this compound, exhibited moderate to potent cell growth inhibition on various cancer cell lines. The study also revealed the compounds' potential in inducing apoptosis in cancer cells, indicating their significance in cancer therapy (Reddy et al., 2015).

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-diphenyl-4-pyrrol-1-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-19-20-18(16-11-5-2-6-12-16)22(17)21-13-7-8-14-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLJPUUHAZMFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)

![1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2754121.png)

amine dihydrochloride](/img/structure/B2754124.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)